molecular formula C8H14O4 B8672046 Ethyl 2,2-bis(hydroxymethyl)-3-butenoate

Ethyl 2,2-bis(hydroxymethyl)-3-butenoate

Cat. No.: B8672046
M. Wt: 174.19 g/mol
InChI Key: LZBWDIIBHQSDCY-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis(hydroxymethyl)-3-butenoate is an ester derivative featuring a 3-butenoate backbone with two hydroxymethyl groups at the 2-position and an ethyl ester moiety. The compound’s hypothetical molecular formula is estimated as C₈H₁₄O₅, with a molecular weight of ~190.19 g/mol. Its functional groups—ethyl ester, bis(hydroxymethyl), and a conjugated double bond—impart unique physicochemical properties, such as moderate solubility in polar solvents and susceptibility to hydrolysis or polymerization reactions.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl 2,2-bis(hydroxymethyl)but-3-enoate

InChI

InChI=1S/C8H14O4/c1-3-8(5-9,6-10)7(11)12-4-2/h3,9-10H,1,4-6H2,2H3

InChI Key

LZBWDIIBHQSDCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CO)(CO)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2,2-bis(hydroxymethyl)-3-butenoate with structurally analogous compounds identified in the evidence, focusing on molecular features, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications Reference
This compound (hypothetical) C₈H₁₄O₅ (est.) 190.19 (est.) Ethyl ester, bis(hydroxymethyl), 3-butenoate Reactive ester; potential polymer precursor N/A
2,2-Bis(hydroxymethyl)butanoic acid (10097-02-6) C₆H₁₂O₄ 148.16 Carboxylic acid, bis(hydroxymethyl) High water solubility; intermediate in ester synthesis
Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate C₁₈H₁₇N₂O₃Br 389.15 (with Br) But-2-enoate ester, benzoylamino, hydroxyphenyl Precursor for heterocyclic compounds (e.g., oxazoloquinolines)
2,2-bis(but-3-enoyloxymethyl)butyl but-3-enoate (13830-89-2) C₁₈H₂₆O₆ 338.40 Multiple butenoyloxy groups Polymerizable ester; high molecular weight
Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl) ethyl ester C₁₉H₃₈O₄ 330.50 Long-chain ester, hydroxymethyl Lipophilic; surfactants/cosmetics

Key Comparative Insights

Functional Group Influence on Reactivity Compared to 2,2-bis(hydroxymethyl)butanoic acid , the target compound’s ethyl ester group reduces acidity (pKa ~4-5 for esters vs. ~2-3 for carboxylic acids) and enhances volatility. The hydroxymethyl groups in both compounds facilitate hydrogen bonding, but the ester form is more lipophilic.

Structural Analogues in Synthetic Applications Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate demonstrates that butenoate esters with amino substituents are effective in cyclization reactions (e.g., forming oxazoloquinolines). The target compound’s hydroxymethyl groups could similarly participate in nucleophilic reactions or serve as hydrogen bond donors. Long-chain esters (e.g., C₁₉H₃₈O₄ ) exhibit surfactant-like behavior, but the target’s shorter chain and hydroxymethyl groups may favor solubility in polar aprotic solvents (e.g., DMSO) over lipids.

Physical Properties and Solubility The carboxylic acid analogue is highly water-soluble due to its ionizable group, whereas the target ester likely has moderate solubility in organic solvents (e.g., ethanol, acetone). Butenoyloxy-rich esters are viscous liquids due to their high molecular weight, but the target’s smaller size may result in a lower viscosity, enhancing processability in synthetic applications.

Research Findings and Trends

  • Reactivity: The presence of a conjugated double bond (3-butenoate) in the target compound suggests susceptibility to Michael additions or Diels-Alder reactions, as seen in unsaturated esters like those in .
  • Polymer Chemistry : The compound’s structure aligns with trends in synthesizing biodegradable polyesters, where hydroxymethyl groups enhance hydrophilicity and degradation rates .

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